Ethyl 3-(2-hydroxyphenyl)propanoate

Description

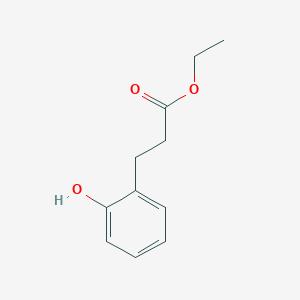

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJMZSXBPHDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483029 | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, Slight spicy aroma | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20921-04-4 | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate, is a phenolic ester with noteworthy applications in the fragrance industry and as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2][3] Its bifunctional nature, characterized by a reactive phenolic hydroxyl group and an ester moiety, dictates its chemical behavior and potential for derivatization. This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-(2-hydroxyphenyl)propanoate, detailed spectral analysis, a robust synthesis protocol via Fischer-Speier esterification, and an exploration of its reactivity and potential applications in drug discovery and development.

Core Chemical and Physical Properties

Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid at room temperature, often characterized by a slight spicy or vanilla-like aroma.[1][4] This profile has led to its use as a flavoring agent.[1] A thorough understanding of its fundamental properties is critical for its effective handling, characterization, and application in a research setting.

Structure and Identification

The molecular structure of Ethyl 3-(2-hydroxyphenyl)propanoate consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to a 3-ethoxypropanoyl side chain.

DOT Script for Chemical Structure

Caption: Chemical structure of Ethyl 3-(2-hydroxyphenyl)propanoate.

Table 1: Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate[1] |

| Synonyms | Ethyl melilotate, Ethyl 3-(2-hydroxyphenyl)propionate, Benzenepropanoic acid, 2-hydroxy-, ethyl ester, Hydrocinnamic acid, o-hydroxy-, ethyl ester[2][3] |

| CAS Number | 20921-04-4[3] |

| Molecular Formula | C₁₁H₁₄O₃[3] |

| Molecular Weight | 194.23 g/mol [1] |

| InChIKey | HXMJMZSXBPHDKV-UHFFFAOYSA-N[3] |

| SMILES | CCOC(=O)CCC1=CC=CC=C1O[1] |

Physicochemical Data

The physicochemical properties of Ethyl 3-(2-hydroxyphenyl)propanoate are summarized in the table below. These values are crucial for designing experimental conditions, particularly for synthesis, purification, and formulation.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | White solid | [4] |

| Odor | Slight spicy aroma | [4] |

| Melting Point | 39-42 °C | [4] |

| Boiling Point | 281-283 °C | [4] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1][2] |

| Vapor Pressure | 0.000829 mmHg at 25°C (estimated) |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Ethyl 3-(2-hydroxyphenyl)propanoate. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. Based on the structure, the following table outlines the predicted chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | |

| ~2.6 | Triplet | 2H | Ar-CH₂-CH₂ -COO- | |

| ~2.9 | Triplet | 2H | Ar-CH₂ -CH₂-COO- | |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | |

| ~6.8-7.2 | Multiplet | 4H | Aromatic protons | |

| ~7.5-8.0 | Singlet (broad) | 1H | Ar-OH | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~14 | -O-CH₂-CH₃ | |||

| ~25 | Ar-CH₂ -CH₂-COO- | |||

| ~35 | Ar-CH₂-CH₂ -COO- | |||

| ~60 | -O-CH₂ -CH₃ | |||

| ~115-130 | Aromatic carbons | |||

| ~155 | Aromatic carbon attached to -OH | |||

| ~173 | C =O (Ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 (broad) | O-H (Phenol) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2980-2850 | C-H (Aliphatic) | Stretching |

| ~1730 | C=O (Ester) | Stretching |

| 1600, 1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, Ethyl 3-(2-hydroxyphenyl)propanoate will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. For instance, in a GC-MS analysis, a prominent peak is observed at m/z 120.[1]

Synthesis and Purification

The most common and efficient method for the laboratory-scale synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate is the Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.[5][6]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

DOT Script for Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate

This protocol outlines a typical procedure for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.

Materials and Reagents:

-

3-(2-Hydroxyphenyl)propanoic acid

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Chloride (NaCl), saturated aqueous solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-hydroxyphenyl)propanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

DOT Script for Synthesis Workflow

Caption: Experimental workflow for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.

Chemical Reactivity

The chemical reactivity of Ethyl 3-(2-hydroxyphenyl)propanoate is primarily governed by its two functional groups: the phenolic hydroxyl group and the ethyl ester group.

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group is weakly acidic and can undergo reactions typical of phenols:

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form a new ester at the phenolic oxygen.

-

Etherification (Williamson Ether Synthesis): Deprotonation with a strong base followed by reaction with an alkyl halide will yield an ether.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to further electrophilic substitution.

Reactions of the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution:

-

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under either acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the ethoxy group for a different alkoxy group.

-

Aminolysis: Reaction with ammonia or primary/secondary amines will yield the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development

While Ethyl 3-(2-hydroxyphenyl)propanoate itself is not a therapeutic agent, its structural motifs are of interest in medicinal chemistry. The presence of a phenolic group suggests potential antioxidant properties, as the hydroxyl group can act as a hydrogen donor to scavenge free radicals.

Furthermore, analogs of this compound have been investigated for their biological activities. For instance, related phenolic esters have demonstrated anti-inflammatory properties. This suggests that Ethyl 3-(2-hydroxyphenyl)propanoate could serve as a valuable starting material or scaffold for the synthesis of novel compounds with potential therapeutic applications. Its bifunctionality allows for diverse chemical modifications to optimize biological activity and pharmacokinetic properties.

Conclusion

Ethyl 3-(2-hydroxyphenyl)propanoate is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like Fischer-Speier esterification. The dual reactivity of its phenolic and ester functional groups makes it a versatile building block for organic synthesis. For researchers in drug development, this molecule presents an interesting scaffold for the design and synthesis of new chemical entities with potential biological activities, particularly in the areas of antioxidant and anti-inflammatory research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53865921, Ethyl 3-(2-amino-3-hydroxyphenyl)propanoate. Retrieved from [Link]

- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61328, Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Filo. (2024). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

FlavScents. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6930705, 3-(2-Hydroxyphenyl)propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67626781, Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate. Retrieved from [Link]

Sources

- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]

- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]

- 4. Food safety and quality: details [fao.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. athabascau.ca [athabascau.ca]

An In-Depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate (CAS: 20921-04-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenolic Ester

Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as Ethyl melilotate, is an organic compound that has garnered interest in various scientific fields.[1][2] Structurally, it is an ethyl ester of 3-(2-hydroxyphenyl)propanoic acid, featuring a phenyl ring substituted with a hydroxyl group and a three-carbon ester chain.[1][2] This arrangement of functional groups imparts a unique combination of chemical properties that make it a valuable molecule in applications ranging from flavor and fragrance to its potential as a scaffold in medicinal chemistry.[2] As a derivative of the naturally occurring compound 3-(2-hydroxyphenyl)propanoic acid, a metabolite found in organisms from bacteria to humans, it exists at the intersection of natural product chemistry and synthetic exploration.[1] This guide provides a comprehensive overview of its synthesis, characterization, and potential biological applications, offering a technical resource for researchers engaged in its study.

Physicochemical Properties: A Quantitative Overview

Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid with a slight spicy aroma.[2] It is soluble in ethanol but practically insoluble in water.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 20921-04-4 | [2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 39.00 to 42.00 °C | [4] |

| Boiling Point | 281.00 to 283.00 °C @ 760.00 mm Hg | [4] |

| Solubility | Soluble in alcohol; practically insoluble in water | [2][4] |

| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate | [2] |

Synthesis Protocol: From Coumarin to a Saturated Ester

The most common and efficient laboratory-scale synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate involves the catalytic hydrogenation of coumarin in the presence of ethanol. This process saturates the double bond of the α,β-unsaturated lactone (coumarin) and subsequently opens the lactone ring via ethanolysis to form the desired ethyl ester.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for the hydrogenation of carbon-carbon double bonds. The carbon support provides a high surface area for the palladium, enhancing its efficiency.

-

Solvent: Ethanol serves a dual purpose. It is a suitable solvent for coumarin and, more importantly, acts as the nucleophile that attacks the carbonyl carbon of the intermediate dihydrocoumarin, leading to the formation of the ethyl ester.

-

Hydrogen Source: Pressurized hydrogen gas is the reducing agent that, in conjunction with the palladium catalyst, adds across the double bond of the coumarin ring.

-

Temperature and Pressure: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions. Moderate temperatures and pressures are typically sufficient for this transformation.

Step-by-Step Methodology:

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is charged with coumarin (1.0 eq) and a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

-

Solvent Addition: Anhydrous ethanol is added to the vessel to dissolve the coumarin and create the reaction medium.

-

Inerting the Atmosphere: The vessel is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen that could pose a safety hazard with hydrogen and the catalyst.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to a temperature of approximately 50-70°C.

-

Reaction Monitoring: The reaction is stirred vigorously to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen. The progress of the reaction can be monitored by observing the uptake of hydrogen or by taking small aliquots (after depressurizing and purging) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is then filtered through a pad of celite to remove the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the ethanol. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Ethyl 3-(2-hydroxyphenyl)propanoate.

Analytical Characterization: A Spectroscopic Fingerprint

Ensuring the identity and purity of synthesized Ethyl 3-(2-hydroxyphenyl)propanoate is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For Ethyl 3-(2-hydroxyphenyl)propanoate, the expected signals would include:

-

A triplet around 1.2 ppm corresponding to the methyl protons of the ethyl group.

-

A quartet around 4.1 ppm for the methylene protons of the ethyl group, deshielded by the adjacent oxygen atom.

-

Two triplets around 2.6 and 2.9 ppm for the two methylene groups of the propanoate chain.

-

A complex multiplet pattern in the aromatic region (approximately 6.8-7.2 ppm) for the four protons on the phenyl ring.

-

A broad singlet for the phenolic hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals would be:

-

A signal around 14 ppm for the methyl carbon of the ethyl group.

-

A signal around 60 ppm for the methylene carbon of the ethyl group.

-

Signals for the two methylene carbons of the propanoate chain.

-

Multiple signals in the aromatic region (115-155 ppm) for the carbons of the phenyl ring.

-

A signal for the ester carbonyl carbon around 173 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key vibrational bands for Ethyl 3-(2-hydroxyphenyl)propanoate would include:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically in the 3100-2850 cm⁻¹ range.

-

A strong, sharp absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.

-

C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

-

C-O stretching vibrations for the ester and phenol groups, typically appearing in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Ethyl 3-(2-hydroxyphenyl)propanoate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 194. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 149, and other characteristic fragmentations of the aromatic ring and propanoate chain. PubChem lists a top peak at m/z 120 and other significant peaks at m/z 148 and 107.[2]

Potential Applications in Research and Drug Development

While specific biological activity data for Ethyl 3-(2-hydroxyphenyl)propanoate is limited in publicly available literature, its structural motifs suggest several areas of potential therapeutic interest, drawing parallels with related compounds.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a key structural feature associated with antioxidant activity. Phenols can act as free radical scavengers by donating a hydrogen atom to neutralize reactive oxygen species (ROS), a process that is implicated in a wide range of diseases. The antioxidant potential of this compound can be readily assessed using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of Ethyl 3-(2-hydroxyphenyl)propanoate in methanol are also prepared.

-

Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.

-

Data Analysis: The percentage of DPPH radical scavenging is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Antimicrobial Activity

Many phenolic compounds exhibit antimicrobial properties. Ethyl 3-(2-hydroxyphenyl)propanoate could potentially disrupt microbial cell membranes or interfere with essential cellular processes. Its efficacy can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antiproliferative and Cytotoxic Effects

Derivatives of coumarins and other phenolic compounds have been investigated for their potential as anticancer agents.[5] These compounds can induce apoptosis or inhibit cell proliferation in cancer cell lines through various mechanisms.

Experimental Protocol: MTT Assay for Cytotoxicity on HeLa Cells

-

Cell Culture: HeLa cells (a human cervical cancer cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Ethyl 3-(2-hydroxyphenyl)propanoate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Conclusion

Ethyl 3-(2-hydroxyphenyl)propanoate is a readily accessible compound with a well-defined chemical structure and interesting potential. This guide has provided a detailed framework for its synthesis, characterization, and the exploration of its biological activities. While further research is needed to fully elucidate its therapeutic potential, the information and protocols presented here offer a solid foundation for scientists and researchers to build upon in their investigations of this versatile phenolic ester.

References

-

Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)propanoate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]

Sources

- 1. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]

- 4. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as Ethyl melilotate and Ethyl o-hydroxyhydrocinnamate, is an aromatic ester with the chemical formula C₁₁H₁₄O₃.[1][2][3] While it has found application as a flavoring agent, its true potential for the scientific community lies in its versatile chemical structure.[1] Possessing a phenolic hydroxyl group, an ester functional group, and a benzene ring, this compound serves as a valuable and multifaceted building block in organic synthesis. Its precursor, 3-(2-hydroxyphenyl)propanoic acid, is recognized for its utility in synthesizing biologically active molecules, particularly anti-inflammatory and analgesic agents.[4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic profile, chemical reactivity, and its emerging role as a scaffold in medicinal chemistry and drug development.

Physicochemical and Structural Data

Ethyl 3-(2-hydroxyphenyl)propanoate is typically a white solid with a slight spicy aroma.[1] It is soluble in alcohol and sparingly soluble in water.[1][2] Key quantitative data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| CAS Number | 20921-04-4 | [1][2][3] |

| Appearance | White solid (estimated) | [2][3] |

| Melting Point | 39.00 to 42.00 °C | [2][3] |

| Boiling Point | 281.00 to 283.00 °C (at 760 mm Hg) | [2] |

| logP (o/w) | 2.291 (estimated) | [2] |

| Solubility | Soluble in alcohol; Water: 1108 mg/L (25 °C, est.) | [2] |

Molecular Structure Diagram

Caption: 2D structure of Ethyl 3-(2-hydroxyphenyl)propanoate.

Synthesis and Purification

The most direct and industrially scalable method for synthesizing Ethyl 3-(2-hydroxyphenyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid. This classic acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. An alternative conceptual pathway involves the catalytic hydrogenation of coumarin, which would open the lactone ring to form the hydrocinnamic acid, followed by in-situ or subsequent esterification.

Primary Synthesis Workflow: Fischer-Speier Esterification

Caption: Workflow for the synthesis via Fischer-Speier esterification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established esterification procedures for structurally similar phenolic acids.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-hydroxyphenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Add absolute ethanol (10-20 eq), which serves as both reactant and solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.1 eq) to the stirring mixture.

-

Heating: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 3-(2-hydroxyphenyl)propanoate.

Spectroscopic Characterization

The structural identity and purity of Ethyl 3-(2-hydroxyphenyl)propanoate are confirmed using standard spectroscopic methods. The expected spectral features are summarized below, with data referenced from public databases.[1]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 6.7-7.2 ppm. - Ethyl ester CH₂: Quartet around δ 4.1 ppm. - Propanoate CH₂ (adjacent to ring): Triplet around δ 2.9 ppm. - Propanoate CH₂ (adjacent to carbonyl): Triplet around δ 2.6 ppm. - Ethyl ester CH₃: Triplet around δ 1.2 ppm. - Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 173 ppm. - Aromatic Carbons: Signals between δ 115-155 ppm. - Ethyl ester O-CH₂: Signal around δ 60 ppm. - Propanoate CH₂ carbons: Signals in the range of δ 25-36 ppm. - Ethyl ester CH₃: Signal around δ 14 ppm. |

| IR Spectroscopy | - O-H stretch (phenolic): Broad band around 3300-3400 cm⁻¹. - C-H stretch (aromatic & aliphatic): Bands around 2850-3100 cm⁻¹. - C=O stretch (ester): Strong, sharp band around 1730 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-O stretch (ester & phenol): Bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 194.23. |

Chemical Reactivity and Derivatization Potential

The utility of Ethyl 3-(2-hydroxyphenyl)propanoate as a synthetic intermediate stems from its three distinct reactive sites, which allow for selective chemical modifications. This functional handle diversity makes it a valuable scaffold for building molecular complexity in drug discovery programs.

-

Phenolic Hydroxyl Group: This site is amenable to O-alkylation or O-acylation to introduce a wide variety of substituents. It can also participate in reactions like the Williamson ether synthesis or be used as a nucleophile in various coupling reactions.

-

Ester Group: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. Alternatively, it can be reduced to the corresponding primary alcohol.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the hydroxyl and alkyl substituents will influence the position of substitution.

Potential Derivatization Pathways

Caption: Key reactive sites and potential synthetic transformations.

Applications in Research and Drug Development

While Ethyl 3-(2-hydroxyphenyl)propanoate itself is not an active pharmaceutical ingredient (API), its structural motif is of significant interest in medicinal chemistry. Propanoic acid derivatives are prevalent in numerous drug classes, most notably the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this molecule provides a versatile scaffold that can be elaborated to generate libraries of new chemical entities for screening.

The parent compound, 3-(2-hydroxyphenyl)propanoic acid, is explicitly noted as a building block for synthesizing molecules with anti-inflammatory and analgesic properties.[4] By serving as a protected and readily modifiable version of this acid, the ethyl ester is an ideal starting material for multi-step syntheses. Researchers can leverage the ester to prevent unwanted reactions at the carboxylic acid site while performing chemistry on the phenolic hydroxyl group or the aromatic ring. Subsequent hydrolysis of the ester unmasks the carboxylic acid, a key functional group for interacting with many biological targets or for improving pharmacokinetic properties.

Therefore, this compound is best viewed as a strategic intermediate for:

-

Scaffold Elaboration: Building upon the core structure to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery: Using the hydroxyphenyl propanoate core as a starting fragment for linking or growing into a larger, more potent molecule.

-

Prodrug Synthesis: The phenolic hydroxyl could be esterified with an active drug, creating a prodrug that is cleaved in vivo to release the therapeutic agent.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed. It is recommended to handle Ethyl 3-(2-hydroxyphenyl)propanoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

Xia, C.-N., Hu, W.-X., & Rao, G.-W. (2004). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Acta Crystallographica Section E: Structure Reports Online, 60(5), o913–o914. Available at: [Link]

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Available at: [Link]

- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (WO2014181362A1).

- Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (EP1237855B1).

-

Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available at: [Link]

-

Purdue University Graduate School. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Available at: [Link]

-

Raza, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(14), 5360. Available at: [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Available at: [Link]

-

FlavScents. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Available at: [Link]

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2326. Available at: [Link]

-

Martins, M. A., et al. (2013). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Catalysts, 3(3), 653-670. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of methyl ester of 3-phenyl-2-thioureido-propanoic acid. Available at: [Link]

-

Kumar, R., & Kumar, S. (2019). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. SN Applied Sciences, 1(11), 1435. Available at: [Link]

-

ResearchGate. (2016). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. Available at: [Link]

-

Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

-

Patsnap Eureka. (2025). Optimizing Ethyl Propanoate Processes in Pharmaceutical Production. Available at: [Link]

-

Li, J., et al. (2018). Alcohol Participates in the Synthesis of Functionalized Coumarin-Fused Pyrazolo[3,4-b]Pyridine from a One-Pot Three-Component Reaction. Molecules, 23(11), 2993. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

Sources

- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 3. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate: Nomenclature, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-hydroxyphenyl)propanoate, a notable ester derivative of 3-(2-hydroxyphenyl)propanoic acid, is a compound of increasing interest within the scientific community. Its unique structural features, comprising a phenolic hydroxyl group and a propanoate ester moiety, render it a versatile molecule with applications spanning from flavor and fragrance to a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis methodologies, and explores its prospective role in the realm of drug discovery and development.

Part 1: Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The formal identification of a chemical entity is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-(2-hydroxyphenyl)propanoate [1][2][3].

However, in literature and commercial databases, it is frequently referenced by a variety of synonyms. Understanding these is key to a comprehensive literature search.

Common Synonyms:

-

Hydrocinnamic acid, o-hydroxy-, ethyl ester[3]

-

Ethyl 3-(2-hydroxyphenyl)propionate[4]

-

Ethyl o-hydroxyhydrocinnamate[3]

-

3-(2-hydroxyphenyl)propanoic acid ethyl ester

Chemical Structure and Properties

The molecular structure of ethyl 3-(2-hydroxyphenyl)propanoate is characterized by a benzene ring substituted with a hydroxyl group at the ortho position relative to a 3-ethoxycarbonylpropyl side chain.

Table 1: Physicochemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| CAS Number | 20921-04-4 | NIST WebBook[3] |

| Appearance | White solid | PubChem[1] |

| Odor | Slight spicy aroma | PubChem[1] |

| Solubility | Practically insoluble in water, soluble in ethanol | PubChem[1] |

Part 2: Synthesis Methodologies

The synthesis of ethyl 3-(2-hydroxyphenyl)propanoate can be approached through several well-established organic chemistry reactions. The two most prominent methods are the Fischer-Speier esterification of the corresponding carboxylic acid and the catalytic hydrogenation of coumarin.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between 3-(2-hydroxyphenyl)propanoic acid and ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed as a byproduct is removed.

-

Acid Catalyst (e.g., H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

-

Excess Ethanol: Using ethanol as the solvent and reactant shifts the reaction equilibrium to the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.

-

Reflux: Heating the reaction mixture to its boiling point increases the rate of reaction, allowing equilibrium to be reached more quickly.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-hydroxyphenyl)propanoic acid (1 equivalent) in absolute ethanol (10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure ethyl 3-(2-hydroxyphenyl)propanoate.

Caption: Fischer-Speier Esterification Workflow.

Catalytic Hydrogenation of Coumarin

An alternative and efficient route to ethyl 3-(2-hydroxyphenyl)propanoate is the catalytic hydrogenation of coumarin in the presence of ethanol. This reaction involves the reduction of the α,β-unsaturated lactone ring of coumarin.

-

Catalyst (e.g., Palladium on Carbon): A heterogeneous catalyst like Pd/C is highly effective in activating molecular hydrogen and facilitating its addition across the double bond and subsequent reductive opening of the lactone ring.

-

Ethanol: Serves as both the solvent and the nucleophile that forms the ethyl ester upon ring opening.

-

Hydrogen Gas: The reducing agent that saturates the double bond and participates in the reductive cleavage of the lactone.

-

Reaction Setup: To a solution of coumarin (1 equivalent) in ethanol in a high-pressure reactor (autoclave), add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and stir the mixture at a set temperature (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography or distillation to afford pure ethyl 3-(2-hydroxyphenyl)propanoate.

Caption: Catalytic Hydrogenation of Coumarin Workflow.

Part 3: Applications in Drug Development and Research

While ethyl 3-(2-hydroxyphenyl)propanoate is recognized for its use as a flavoring agent with a vanilla-like profile, its structural motifs suggest a potential for broader applications in the pharmaceutical sciences[1]. The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activities.

A Scaffold for Bioactive Molecules

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The structural similarity of ethyl 3-(2-hydroxyphenyl)propanoate to this class suggests that it could serve as a valuable starting material or scaffold for the development of novel anti-inflammatory agents.

Furthermore, recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising anticancer candidates[6]. These findings suggest that the 3-(hydroxyphenyl)propanoate core of the title compound could be a key pharmacophore for the design of new antiproliferative agents. Research into phenylpropanoids, a class of compounds to which ethyl 3-(2-hydroxyphenyl)propanoate belongs, has also indicated potential anticancer activities[7].

Potential as a Building Block in Pharmaceutical Synthesis

The presence of a reactive phenolic hydroxyl group and an ester functionality makes ethyl 3-(2-hydroxyphenyl)propanoate a versatile building block for further chemical modifications[8]. The hydroxyl group can be derivatized to form ethers or other esters, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. For instance, derivatives of 2-(3-benzoylphenyl) propanoic acid have been investigated as dual-mechanism drugs with anti-inflammatory and anticancer properties[9].

Conclusion

Ethyl 3-(2-hydroxyphenyl)propanoate is a compound with a well-defined chemical identity and accessible synthetic routes. While its current primary application lies in the flavor industry, its structural features hold significant promise for its use as a scaffold and building block in the design and synthesis of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug development.

References

-

PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. Ethyl 3-(2,3-Dimethyl-4-hydroxyphenyl)propanoate. [Link]

-

PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. ethyl 3-(2-hydroxyphenyl) propionate. [Link]

-

PraxiLabs. Fischer Esterification Experiment Virtual Lab. [Link]

-

University of Calgary. Ch15 : Synthesis of Esters. [Link]

-

NIST WebBook. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

CoLab. The Hydrogenation of Coumarin and Related Compounds. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

National Institutes of Health. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

ResearchGate. Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer. [Link]

Sources

- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(2-hydroxyphenyl)propanoate 95% | CAS: 20921-04-4 | AChemBlock [achemblock.com]

- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]

- 4. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 3-(2,3-Dimethyl-4-hydroxyphenyl)propanoate - Amerigo Scientific [amerigoscientific.com]

- 9. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl melilotate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl Melilotate

Introduction: Understanding Ethyl Melilotate

Ethyl melilotate, systematically known as ethyl 3-(2-hydroxyphenyl)propanoate, is an aromatic ester with significance in the flavor and fragrance industry.[1] It is characterized by sweet, creamy, and vanilla-like notes with a slight spicy aroma.[2][3][4] Its chemical structure, comprising a phenolic hydroxyl group and an ethyl ester moiety, dictates its physical properties, chemical reactivity, and analytical profile. This guide provides a comprehensive technical overview of its core properties, stability considerations, and the analytical methodologies required for its characterization, offering field-proven insights for professionals in research and development.

Part 1: Core Physicochemical Properties

The physical state and solubility parameters of Ethyl melilotate are fundamental to its application in various matrices, from flavoring systems to potential use in drug formulation. These properties are a direct consequence of its molecular structure and weight.

Quantitative Physical Data

A summary of the key physical and chemical identifiers for Ethyl melilotate is presented below. This data is essential for modeling its behavior in different systems, ensuring accurate dosage, and predicting its environmental fate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [2][5] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| CAS Number | 20921-04-4 | [3][4] |

| FEMA Number | 4758 | [3][6] |

| Appearance | White solid | [3][7] |

| Odor/Flavor Profile | Slight spicy aroma; sweet, creamy, vanilla notes | [1][2][3][4] |

| Melting Point | 39.00 to 42.00 °C | [4][7] |

| Boiling Point | 281.00 to 283.00 °C (@ 760.00 mm Hg) | [3][7] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [4][7] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [2][3] |

Part 2: Chemical Profile and Reactivity

The chemical nature of Ethyl melilotate is defined by its three primary functional regions: the aromatic ring, the phenolic hydroxyl group, and the ethyl ester group. Understanding the reactivity of these groups is critical for predicting potential degradation pathways, identifying incompatibilities, and designing synthetic modifications.

Structural Reactivity

-

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond to yield 3-(2-hydroxyphenyl)propanoic acid (melilotic acid) and ethanol. This is a primary degradation pathway that can be catalyzed by enzymatic activity or exposure to acidic or alkaline environments.

-

Phenolic Reactivity: The hydroxyl group attached to the benzene ring is weakly acidic and can be deprotonated by a suitable base. It is also susceptible to oxidation, which can lead to coloration and the formation of degradation byproducts.

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, influencing the position of incoming substituents.

Chemical Stability and Degradation

The stability of Ethyl melilotate is a key consideration during storage and formulation. Like many flavoring esters, its degradation can be influenced by environmental factors such as pH, temperature, and light exposure.[8] The primary degradation route is ester hydrolysis, which follows first-order kinetics and is pH-dependent.[9] Oxidative degradation of the phenolic moiety is also a potential concern, which can be mitigated by the use of antioxidants and storage in inert, light-protected containers.[10]

Sources

- 1. gras26 [leffingwell.com]

- 2. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Food safety and quality: details [fao.org]

- 4. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]

- 5. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]

- 6. WHO | JECFA [apps.who.int]

- 7. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl 3-(2-hydroxyphenyl)propanoate

This guide provides a comprehensive technical overview of the solubility of Ethyl 3-(2-hydroxyphenyl)propanoate, a compound of interest in pharmaceutical and flavor industries.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, experimental protocols, and theoretical underpinnings.

Introduction to Ethyl 3-(2-hydroxyphenyl)propanoate

Ethyl 3-(2-hydroxyphenyl)propanoate, also known as Ethyl melilotate, is a white solid with a slight spicy aroma.[1][2][3] Its molecular formula is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol .[2][4][5] This compound is recognized for its use as a flavoring agent.[2][3] Understanding its solubility is critical for its application in various formulations, affecting bioavailability, stability, and therapeutic efficacy in pharmaceutical contexts.[6]

Key Physicochemical Properties: [1][2][3][4][5]

-

Melting Point: 39.00 to 42.00 °C[1]

-

Boiling Point: 281-283 °C[3]

-

Synonyms: Ethyl melilotate, Ethyl o-hydroxyhydrocinnamate, Hydrocinnamic acid, o-hydroxy-, ethyl ester[3][5]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[7] The solubility of Ethyl 3-(2-hydroxyphenyl)propanoate is governed by the interplay of its molecular structure, including the polar hydroxyl (-OH) and ester (-COO-) functional groups, and the nonpolar benzene ring and ethyl chain.

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the ester group can participate in dipole-dipole interactions. The aromatic ring and the ethyl group contribute to its nonpolar character, influencing its solubility in nonpolar organic solvents.

Factors Influencing Solubility

Several factors can influence the solubility of a compound:

-

Temperature: Generally, the solubility of solids increases with increasing temperature.[8] This is a crucial factor in processes like recrystallization.[8]

-

Solvent Polarity: The polarity of the solvent plays a significant role in its ability to dissolve a solute.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can greatly enhance solubility.

-

Molecular Size: As the molecular size increases, solubility in water tends to decrease.[9]

Solubility Profile of Ethyl 3-(2-hydroxyphenyl)propanoate

Based on its chemical structure and available data, a qualitative solubility profile can be established.

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The hydroxyl group allows for hydrogen bonding, but the nonpolar regions of the molecule limit extensive solubility in highly polar solvents like water. It is reported to be soluble in ethanol.[2][3] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely soluble | The ester and hydroxyl groups can engage in dipole-dipole interactions with these solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely soluble | The nonpolar aromatic ring and ethyl chain will interact favorably with nonpolar solvents. It is readily soluble in organic solvents like ether.[9] |

Note: This table provides a predicted solubility profile. Experimental verification is essential for quantitative data.

Experimental Determination of Solubility

The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the thermodynamic solubility of Ethyl 3-(2-hydroxyphenyl)propanoate.

Objective: To determine the equilibrium solubility of Ethyl 3-(2-hydroxyphenyl)propanoate in a given solvent at a specific temperature.

Materials:

-

Ethyl 3-(2-hydroxyphenyl)propanoate (pure solid)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid Ethyl 3-(2-hydroxyphenyl)propanoate to a series of vials, each containing a known volume of a different solvent.[11]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[12] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.[10][12]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples or filter the supernatant using a syringe filter to separate the undissolved solid from the saturated solution.[10][13]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.[6][10]

Analytical Quantification

UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs light in the UV-visible range.[14][15]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for Ethyl 3-(2-hydroxyphenyl)propanoate in the chosen solvent.[16]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.[16]

-

Sample Analysis: Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method for quantification.[6]

-

Method Development: Develop an appropriate HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.

-

Calibration: Inject a series of standard solutions of known concentrations to generate a calibration curve.

-

Sample Injection: Inject the diluted sample from the solubility experiment and determine the concentration from the peak area using the calibration curve.

Workflow Diagram

General protocol for recrystallization.

Conclusion

This guide has provided a detailed technical overview of the solubility of Ethyl 3-(2-hydroxyphenyl)propanoate. A thorough understanding of its solubility characteristics is paramount for its effective use in research and development. The experimental protocols provided herein offer a robust framework for obtaining reliable and reproducible solubility data, which is essential for formulation development, purification, and quality control.

References

-

Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. 8

-

ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. The Good Scents Company. 1

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. 14

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. 10

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 13

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. 17

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. 18

-

Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583. PubChem - NIH. 2

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. 7

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. 15

-

How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. 19

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. 12

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology. 20

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 11

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. 16

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. 6

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls. 21

-

Experiment 1. Solubility of Organic Compounds. Scribd. 22

-

Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate | C17H18O3 | CID 67626781. PubChem. 23

-

3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet. ChemicalBook. 4

-

Ethyl 3-(2-hydroxyphenyl)propanoate. NIST WebBook. 5

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. 24

-

Ethyl propanoate. Solubility of Things. 9

-

What's the best solvent to remove these crystals and recrystallize it? Reddit. 25

-

Go-to recrystallization solvent mixtures. Reddit. 26

-

Solvents for Recrystallization. University of Rochester. 27

-

Technical Support Center: Solubility of Ethyl 3-(3,4-dihydroxyphenyl)propanoate. Benchchem. 28

-

3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. 29

-

Experimental solubility studies for water in ethyl propanoate. ResearchGate. 30

-

Ethyl Propionate | C5H10O2 | CID 7749. PubChem - NIH. 31

-

ethyl 3-(2-hydroxyphenyl) propionate. FlavScents. 32

-

ETHYL PROPIONATE. Ataman Kimya.

-

Ethyl 3-(2-hydroxyphenyl)propanoate. Food and Agriculture Organization of the United Nations. 3

-

Ethyl 3-(2-hydroxyphenyl)propanoate. SpectraBase. 33

-

Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Human Metabolome Database. 34

Sources

- 1. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]

- 2. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Food safety and quality: details [fao.org]

- 4. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 5. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]

- 6. improvedpharma.com [improvedpharma.com]

- 7. chem.ws [chem.ws]

- 8. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. researchgate.net [researchgate.net]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. www1.udel.edu [www1.udel.edu]

- 22. scribd.com [scribd.com]

- 23. Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate | C17H18O3 | CID 67626781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Reagents & Solvents [chem.rochester.edu]

- 25. reddit.com [reddit.com]

- 26. reddit.com [reddit.com]

- 27. Reagents & Solvents [chem.rochester.edu]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. researchgate.net [researchgate.net]

- 31. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]

- 33. spectrabase.com [spectrabase.com]

- 34. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate: Discovery, Natural Occurrence, and Scientific Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(2-hydroxyphenyl)propanoate, a molecule of interest in the fields of natural products, flavor chemistry, and potentially, pharmacology. This document moves beyond a simple data sheet to offer an in-depth analysis of its discovery, natural prevalence, synthesis, and key physicochemical and biological properties, grounded in established scientific literature.

Executive Summary: A Molecule at the Intersection of Nature and Synthesis

Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as ethyl melilotate, is a phenylpropanoid derivative characterized by a hydroxylated aromatic ring and a propanoate ethyl ester side chain. While its parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), is a well-documented natural product, the ethyl ester occupies an interesting space between natural occurrence and synthetic accessibility. This guide will delve into its presence in the plant kingdom, particularly in Melilotus species (sweet clover), and detail the chemical pathways for its laboratory synthesis. Furthermore, we will explore its spectroscopic signature, providing the necessary data for its unambiguous identification, and discuss its potential biological activities based on current research into related compounds.

Physicochemical and Spectroscopic Data

A solid understanding of the fundamental properties of Ethyl 3-(2-hydroxyphenyl)propanoate is crucial for its application in research and development. The following table summarizes its key physicochemical characteristics.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| CAS Number | 20921-04-4 | PubChem[1] |

| Appearance | White solid | The Good Scents Company[2] |

| Odor | Slight spicy aroma | The Good Scents Company[2] |

| Melting Point | 39.00 to 42.00 °C | The Good Scents Company[2] |

| Boiling Point | 281.00 to 283.00 °C | The Good Scents Company[2] |

| Solubility | Soluble in ethanol; practically insoluble in water | PubChem[1], The Good Scents Company[2] |

Spectroscopic Profile for Structural Elucidation

The unique structural features of Ethyl 3-(2-hydroxyphenyl)propanoate give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Mass Spectrometry (MS): The electron ionization mass spectrum of Ethyl 3-(2-hydroxyphenyl)propanoate is characterized by a molecular ion peak at m/z 194. The fragmentation pattern is expected to involve the loss of the ethoxy group (-OCH₂CH₃) and rearrangements of the propanoate chain, providing valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the aromatic ring, further confirming the compound's functional groups.

Natural Occurrence and Biosynthetic Origins

The presence of Ethyl 3-(2-hydroxyphenyl)propanoate in nature is intrinsically linked to its parent compound, 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid.

Presence in the Plant Kingdom

Melilotic acid is a known constituent of several plants, most notably yellow sweet clover (Melilotus officinalis) and white sweet clover (Melilotus albus). These plants are recognized for their sweet scent, which is largely attributed to coumarin and its derivatives, including melilotic acid. While direct evidence for the widespread natural occurrence of the ethyl ester is less documented, a PubMed abstract refers to "Meliloester, a new melilotic ester from Melilotus alba," strongly suggesting that esters of melilotic acid, potentially including the ethyl ester, are naturally occurring. It is plausible that the ethyl ester is present as a minor volatile component in the essential oils of these plants.

Biosynthetic Pathway

Ethyl 3-(2-hydroxyphenyl)propanoate is a member of the phenylpropanoid family of natural products. The biosynthesis of these compounds begins with the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimate pathway.

Caption: Proposed biosynthetic pathway of Ethyl 3-(2-hydroxyphenyl)propanoate.

The biosynthesis initiates with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequent enzymatic hydroxylation and reduction reactions lead to the formation of 3-(2-hydroxyphenyl)propanoic acid. The final step to produce the ethyl ester is a biochemical esterification reaction with ethanol, which is also a common plant metabolite.